molecular formula C24H26N4O4S2 B12203469 5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one

5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one

Cat. No.: B12203469
M. Wt: 498.6 g/mol
InChI Key: IMQAFICMSCQISX-UHFFFAOYSA-N
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Description

5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the piperidylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using a sulfonyl chloride derivative in the presence of a base.

    Formation of the indolin-2-one moiety: This is achieved through a cyclization reaction involving the thioacetylated benzimidazole and an appropriate indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides or sulfones back to the corresponding sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to specific receptors: The indole and benzimidazole moieties allow the compound to bind with high affinity to various receptors, modulating their activity.

    Inhibiting enzymes: The compound can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.

    Inducing apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Benzimidazole derivatives: Known for their antiviral and anticancer properties.

    Piperidylsulfonyl compounds: Used in the development of pharmaceuticals and agrochemicals.

Uniqueness

5-{2-[1-Ethyl-5-(piperidylsulfonyl)benzimidazol-2-ylthio]acetyl}indolin-2-one is unique due to its combination of indole, benzimidazole, and piperidylsulfonyl moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C24H26N4O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

5-[2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C24H26N4O4S2/c1-2-28-21-9-7-18(34(31,32)27-10-4-3-5-11-27)14-20(21)26-24(28)33-15-22(29)16-6-8-19-17(12-16)13-23(30)25-19/h6-9,12,14H,2-5,10-11,13,15H2,1H3,(H,25,30)

InChI Key

IMQAFICMSCQISX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N=C1SCC(=O)C4=CC5=C(C=C4)NC(=O)C5

Origin of Product

United States

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